molecular formula C6H12NO3P B1585663 Diethyl isocyanomethylphosphonate CAS No. 41003-94-5

Diethyl isocyanomethylphosphonate

Cat. No.: B1585663
CAS No.: 41003-94-5
M. Wt: 177.14 g/mol
InChI Key: ICURVXBGGDVHDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl isocyanomethylphosphonate is a chemical compound that has been used as a reactant in various biochemical reactions . The primary targets of this compound are enzymes involved in these reactions. For instance, it has been used in the preparation of orally bioavailable diamide prodrugs that lower glucose in diabetic animals through inhibition of fructose-1,6-bisphosphatase .

Mode of Action

The interaction of this compound with its targets involves the compound serving as a reactant in biochemical reactions . For example, in the synthesis of diamide prodrugs, this compound participates in the reaction to produce compounds that inhibit the enzyme fructose-1,6-bisphosphatase .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of certain compounds. For instance, it is involved in the pathway for the synthesis of diamide prodrugs that inhibit fructose-1,6-bisphosphatase . This inhibition can lead to a decrease in glucose levels in diabetic animals .

Pharmacokinetics

As a reactant in biochemical reactions, it is expected to be metabolized and incorporated into the resulting compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the resulting compounds from the reactions it participates in. For example, the diamide prodrugs synthesized using this compound can inhibit the enzyme fructose-1,6-bisphosphatase, leading to a decrease in glucose levels in diabetic animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isocyanomethylphosphonate can be synthesized through the reaction of diethyl phosphite with isocyanomethyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diethyl isocyanomethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Diethyl cyanomethylphosphonate
  • Diethyl methylphosphonate
  • Dimethyl methylphosphonate

Uniqueness: Diethyl isocyanomethylphosphonate is unique due to its isocyano group, which imparts distinct reactivity compared to other phosphonates. This uniqueness allows it to participate in specific reactions, such as the formation of nitrile ylides and subsequent cycloaddition reactions, which are not commonly observed with other similar compounds .

Properties

IUPAC Name

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURVXBGGDVHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C[N+]#[C-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370450
Record name Diethyl isocyanomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41003-94-5
Record name Diethyl isocyanomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (isocyanomethyl)phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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